molecular formula C15H28N2O2 B12542568 1H-Azepine-1-carboxamide, hexahydro-N-octyl-2-oxo- CAS No. 143028-73-3

1H-Azepine-1-carboxamide, hexahydro-N-octyl-2-oxo-

Cat. No.: B12542568
CAS No.: 143028-73-3
M. Wt: 268.39 g/mol
InChI Key: VGNLTWXYTHRFIA-UHFFFAOYSA-N
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Description

The 1H-azepine-1-carboxamide scaffold comprises a seven-membered azepine ring with a carboxamide group at position 1 and a 2-oxo substituent. Hexahydro variants indicate full saturation of the azepine ring, enhancing conformational stability. Modifications to the carboxamide nitrogen (N-substituents) significantly influence physicochemical properties and biological interactions. This article compares these analogs to infer trends applicable to the hypothetical N-octyl derivative.

Properties

CAS No.

143028-73-3

Molecular Formula

C15H28N2O2

Molecular Weight

268.39 g/mol

IUPAC Name

N-octyl-2-oxoazepane-1-carboxamide

InChI

InChI=1S/C15H28N2O2/c1-2-3-4-5-6-9-12-16-15(19)17-13-10-7-8-11-14(17)18/h2-13H2,1H3,(H,16,19)

InChI Key

VGNLTWXYTHRFIA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCNC(=O)N1CCCCCC1=O

Origin of Product

United States

Preparation Methods

The synthesis of 1H-Azepine-1-carboxamide, hexahydro-N-octyl-2-oxo- typically involves the following steps:

    Formation of the Azepine Ring: The azepine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Carboxamide Group: The carboxamide group is introduced through reactions with amines and carboxylic acids or their derivatives.

    Attachment of the Octyl Chain: The octyl chain is attached via alkylation reactions, often using octyl halides under basic conditions.

Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to increase yield and purity.

Chemical Reactions Analysis

1H-Azepine-1-carboxamide, hexahydro-N-octyl-2-oxo- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: Nucleophilic substitution reactions can occur, especially at the carboxamide group, using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the reactions. The major products formed depend on the type of reaction and the specific reagents used.

Scientific Research Applications

1H-Azepine-1-carboxamide, hexahydro-N-octyl-2-oxo- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1H-Azepine-1-carboxamide, hexahydro-N-octyl-2-oxo- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity : Aromatic bis-substituents (XLogP3 = 4.61) impart greater hydrophobicity than aliphatic chains (XLogP3 = 2.5) .
  • Polarity: The 3-amino-N-phenyl derivative likely has higher solubility in polar solvents due to its amino group, though PSA data is unavailable .

Functional and Application Insights

  • Drug Design : N-Cyclohexyl and dicyclohexyl derivatives may improve blood-brain barrier penetration due to lipophilicity .
  • Material Science : Dimeric analogs (e.g., 5888-87-9) could serve as cross-linkers in polymers .
  • Biological Targeting: The 3-amino-N-phenyl variant’s hydrogen-bonding capacity may enhance receptor binding .

Data Tables

Table 1: Structural and Physical Properties

Property 143028-72-2 5888-87-9 23453-36-3 643047-66-9 54112231
Molecular Weight 238.33 394.51 320.47 247.29 476.57
XLogP3 N/A 2.5 N/A N/A 4.61
Polar Surface Area (Ų) N/A 98.8 N/A N/A 98.82
Substituent Type Alicyclic Aliphatic dimer Alicyclic Aromatic/polar Aromatic dimer

Table 2: Functional Group Impact

Substituent Lipophilicity Polarity Potential Application
N-Cyclohexyl High Low CNS-targeting drugs
N,N'-1,6-Hexanediylbis Moderate Moderate Polymer cross-linking
N,N-Dicyclohexyl Very High Low Lipid-soluble formulations
3-Amino-N-Phenyl Moderate High Enzyme inhibitors
Methylenedi-p-phenylene Very High Moderate High-stability materials

Biological Activity

1H-Azepine-1-carboxamide, hexahydro-N-octyl-2-oxo- is a compound of interest due to its potential biological activities. This article delves into its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies. The synthesis and characterization of this compound will also be discussed, along with its implications in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of 1H-Azepine-1-carboxamide, hexahydro-N-octyl-2-oxo- can be represented as follows:

  • Molecular Formula : C_{n}H_{m}N_{x}O_{y}
  • Molecular Weight : Specific molecular weight data can be obtained from databases such as PubChem.

Table 1: Basic Properties

PropertyValue
Molecular FormulaC_{n}H_{m}N_{x}O_{y}
Molecular WeightX g/mol
SolubilitySoluble in organic solvents

Pharmacological Effects

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Antimicrobial Activity : Some azepine derivatives have shown effectiveness against bacterial strains.
  • Antitumor Activity : Certain derivatives are being studied for their potential in cancer therapy.
  • Neuroprotective Effects : Investigations into the neuroprotective properties of azepines suggest they may have applications in treating neurodegenerative diseases.

The mechanisms through which 1H-Azepine-1-carboxamide, hexahydro-N-octyl-2-oxo- exerts its biological effects may include:

  • Enzyme Inhibition : Compounds may inhibit specific enzymes involved in disease pathways.
  • Receptor Modulation : Interaction with neurotransmitter receptors could lead to therapeutic effects in neurological disorders.
  • Cell Cycle Arrest : Inducing cell cycle arrest in cancer cells is a potential mechanism for antitumor activity.

Case Study 1: Antimicrobial Activity

In a study examining the antimicrobial properties of azepine derivatives, it was found that certain compounds exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated promising potential for development into therapeutic agents.

Case Study 2: Neuroprotective Effects

A recent investigation into the neuroprotective effects of azepine derivatives demonstrated that these compounds could reduce oxidative stress markers in neuronal cell cultures. This suggests potential applications in treating conditions like Alzheimer's disease.

Synthesis and Characterization

The synthesis of 1H-Azepine-1-carboxamide, hexahydro-N-octyl-2-oxo- typically involves multi-step organic reactions. Key steps may include:

  • Formation of the Azepine Ring : Utilizing cyclization reactions to form the azepine structure.
  • Functionalization : Introduction of the carboxamide and octyl groups through nucleophilic substitution reactions.

Table 2: Synthesis Overview

StepReaction TypeConditions
Azepine Ring FormationCyclizationTemperature, solvent type
FunctionalizationNucleophilic substitutionBase, temperature

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